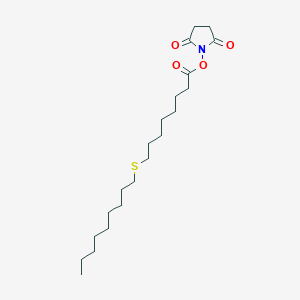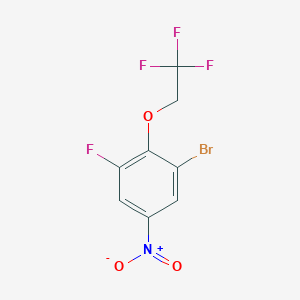
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a methoxy-ethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be synthesized through a multi-step process involving the introduction of bromine, chlorine, and the methoxy-ethyl group onto the benzene ring. One common method involves the following steps:
Chlorination: The chlorination step involves the use of chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce a chlorine atom onto the benzene ring.
Methoxy-ethylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy-ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy-ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH₃) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products such as aldehydes or carboxylic acids.
Reduction: Products with reduced halogen content or reduced methoxy-ethyl group.
科学的研究の応用
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Pharmaceutical Research: It can be used as a starting material for the synthesis of potential drug candidates.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
作用機序
The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic systems.
Nucleophilic Substitution: The methoxy-ethyl group can participate in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles.
類似化合物との比較
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-methyl-benzene: This compound lacks the methoxy-ethyl group, making it less versatile in certain synthetic applications.
1-Bromo-4-chloro-2-ethyl-benzene: This compound has an ethyl group instead of a methoxy-ethyl group, which can affect its reactivity and applications.
1-Bromo-4-chloro-2-(2-hydroxy-ethyl)-benzene:
The uniqueness of this compound lies in the presence of the methoxy-ethyl group, which provides additional reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
1-bromo-4-chloro-2-(2-methoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDCNILALSKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)



![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)

![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)


![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)

